molecular formula C14H12N2O2S2 B2727960 2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol CAS No. 860651-35-0

2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol

Cat. No. B2727960
CAS RN: 860651-35-0
M. Wt: 304.38
InChI Key: DEWUTGDSFKAZLQ-UHFFFAOYSA-N
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Description

The compound “2-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-ol” is a thiazole derivative . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Photodynamic Therapy Applications

One significant application of thiazole-based compounds is in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with thiazole-based benzenesulfonamide derivative groups. This compound exhibited excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and good fluorescence, making it a promising candidate for Type II photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Selective Sensing and Detection

Thiazole derivatives have also been explored for their selective sensing capabilities. Manna et al. (2020) developed a phenyl thiadiazole-based Schiff base chemosensor that showed high selectivity and sensitivity towards Al3+ ions. This chemosensor could be used for the recovery of contaminated water samples and smartphone-based chemical analyses, demonstrating its potential in environmental monitoring and analytical chemistry (Manna, Chowdhury, & Patra, 2020).

Anticancer Activity

The exploration of thiazole derivatives for their anticancer properties has yielded promising results. Yakantham et al. (2019) synthesized thiazol-4-amine derivatives and tested them against various human cancer cell lines, including MCF-7 (breast) and A549 (lung). These compounds exhibited good to moderate anticancer activity, highlighting the therapeutic potential of thiazole derivatives in oncology (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial and Antifungal Activities

Thiazole compounds have been evaluated for their antimicrobial and antifungal activities. A study by Yilmaz and Cukurovalı (2003) synthesized Schiff base ligands containing thiazoles and investigated their antimicrobial activities against various microorganisms. Some ligands and their metal complexes showed significant activity, suggesting their potential use in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).

Quantum Chemical Studies

Quantum chemical calculations and molecular docking studies have been employed to understand the interactions and electronic nature of thiazole derivatives. Viji et al. (2020) performed comprehensive quantum chemical studies on a thiazole-derived compound, elucidating its molecular structure, stability, and potential biological effects. Such studies are crucial for designing compounds with desired biological activities and for understanding their mechanism of action at the molecular level (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)11-7-19-13(15-11)6-14-16-12(17)8-20-14/h2-5,7-8,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWUTGDSFKAZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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